Vasopressin, N-acetyl-arg(8)-

Description

Contextualization within Neurohypophysial Peptide Research

Neurohypophysial hormones, primarily vasopressin and oxytocin (B344502), are neuropeptides synthesized in the hypothalamus and released from the posterior pituitary gland. nih.gov These hormones are critical regulators of a wide array of physiological processes. nih.govnih.gov Vasopressin, also known as antidiuretic hormone (ADH) or arginine vasopressin (AVP), plays a well-established role in maintaining water balance, blood pressure, and social behavior. nih.govwikipedia.org

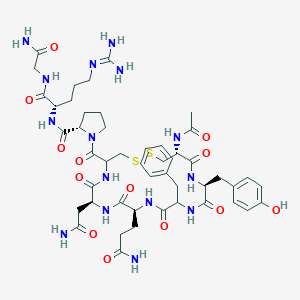

Research into neurohypophysial hormones is a dynamic field, continually uncovering new facets of their function and regulation. nih.govelsevierpure.com A significant area of this research involves the study of naturally occurring and synthetic analogs of these peptides to understand their structure-activity relationships and to develop new therapeutic agents. nih.govacs.org "Vasopressin, N-acetyl-arg(8)-" (also referred to as N-acetyl-argipressin) is one such analog that has been the subject of academic investigation. nih.govnih.gov This compound is a modified form of arginine vasopressin where the N-terminal amino group is acetylated. nih.gov The presence of N-acetylated forms of vasopressin and oxytocin has been detected in the rat neurointermediate pituitary and brain, suggesting that this modification is a naturally occurring post-translational event. nih.gov The acetylation is believed to be a mechanism for controlling the bioactivity of these neurohypophysial hormones. nih.gov

Overview of Modified Vasopressin Analogs and their Academic Significance

The study of modified vasopressin analogs is a cornerstone of neurohypophysial research. nih.gov These synthetic or naturally occurring variants of the parent hormone are invaluable tools for several reasons. Firstly, they help to elucidate the specific roles of individual amino acid residues in receptor binding and signal transduction. nih.gov By systematically altering the peptide's structure—through amino acid substitution, deletion, or chemical modification like N-acetylation—researchers can map the functional domains of the hormone. acs.orgacs.org

Secondly, the development of modified analogs with altered pharmacological profiles—such as increased selectivity for a particular receptor subtype (V1a, V1b, or V2), enhanced stability, or prolonged half-life—is of significant academic and clinical interest. nih.gov For instance, modifications can convert a receptor agonist into an antagonist, providing a powerful means to probe the physiological consequences of blocking a specific signaling pathway. researchgate.net

The N-acetylation of vasopressin represents a subtle but potentially significant modification. Research has explored how this change affects the peptide's biological activity. For example, one study found that N-acetylation of lysine (B10760008) vasopressin resulted in a derivative with approximately 1/400th of the antidiuretic activity of the original hormone. pnas.org Another study investigating N-acetyl-[Arg8]vasopressin (Ac-VP) noted its ability to antagonize the behavioral effects of a vasopressin metabolite, [Cyt6]vasopressin-(5-9), while having only a slight agonistic effect on passive avoidance behavior at much higher doses than vasopressin itself. nih.gov This suggests that Ac-VP may interact with sites other than the classical V1 vasopressin receptor and could act as a competitive antagonist of specific, behaviorally active vasopressin metabolites in the brain. nih.gov

The academic significance of studying compounds like "Vasopressin, N-acetyl-arg(8)-" lies in their potential to reveal novel regulatory mechanisms and to serve as leads for the development of more sophisticated research tools and therapeutic agents.

Detailed Research Findings

The following table summarizes some of the key research findings related to "Vasopressin, N-acetyl-arg(8)-" and other relevant vasopressin analogs.

| Compound/Analog | Key Finding | Research Context |

| Vasopressin, N-acetyl-arg(8)- | Antagonizes the behavioral effect of [Cyt6]vasopressin-(5-9) but not of vasopressin. nih.gov | Investigation of central nervous system effects. nih.gov |

| Vasopressin, N-acetyl-arg(8)- | Possesses a slight agonistic effect on passive avoidance behavior at a dose 100 times higher than that of vasopressin. nih.gov | Behavioral pharmacology studies in rats. nih.gov |

| N-acetyl-vasopressin | Found to be a naturally occurring post-translational modification in the rat neurointermediate pituitary. nih.gov | Isolation and characterization from pituitary and brain tissue. nih.gov |

| Acetyl LVP (Lysine Vasopressin) | Exhibited approximately 1/400th the antidiuretic activity of the parent hormone. pnas.org | Study on the mechanism of action of antidiuretic hormone. pnas.org |

Structure

2D Structure

Properties

CAS No. |

120302-31-0 |

|---|---|

Molecular Formula |

C48H67N15O13S2 |

Molecular Weight |

1126.3 g/mol |

IUPAC Name |

(2S)-1-[(7S,10S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H67N15O13S2/c1-25(64)56-34-23-77-78-24-35(47(76)63-18-6-10-36(63)46(75)58-29(9-5-17-54-48(52)53)40(69)55-22-39(51)68)62-44(73)33(21-38(50)67)61-41(70)30(15-16-37(49)66)57-42(71)31(19-26-7-3-2-4-8-26)59-43(72)32(60-45(34)74)20-27-11-13-28(65)14-12-27/h2-4,7-8,11-14,29-36,65H,5-6,9-10,15-24H2,1H3,(H2,49,66)(H2,50,67)(H2,51,68)(H,55,69)(H,56,64)(H,57,71)(H,58,75)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H4,52,53,54)/t29-,30-,31?,32-,33-,34-,35?,36-/m0/s1 |

InChI Key |

HFEVAZKLQJGCLX-AVFUFFRRSA-N |

SMILES |

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Isomeric SMILES |

CC(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

sequence |

CYFQNCPRG |

Synonyms |

N(alpha)-acetyl-argipressin N-acetyl-8-Arg-vasopressin vasopressin, N-acetyl-Arg(8)- vasopressin, N-acetyl-arginine(8)- |

Origin of Product |

United States |

Synthetic Pathways and Structural Modifications Leading to Vasopressin, N Acetyl Arg 8

Chemical Synthesis Methodologies for Peptide Analogs

The creation of vasopressin analogs like Vasopressin, N-acetyl-arg(8)- relies on established peptide synthesis methodologies that allow for precise, residue-by-residue construction of the peptide chain. The two primary approaches are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS).

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing vasopressin analogs due to its efficiency and amenability to automation. nih.govcas.czresearchgate.net The process involves anchoring the C-terminal amino acid of the desired peptide to an insoluble polymer resin. researchgate.net The peptide chain is then assembled in a stepwise manner by sequentially adding protected amino acids. Each cycle consists of two main steps: the removal of the temporary N-terminal protecting group (commonly a Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) group) and the coupling of the next protected amino acid. cas.cz After the entire peptide sequence is assembled, it is cleaved from the resin support, and all remaining protecting groups are removed, often in a single step using a strong acid. silantes.com A critical step in synthesizing vasopressin analogs is the formation of the disulfide bridge between the cysteine residues at positions 1 and 6, which is typically achieved through oxidation after cleavage from the resin. cas.cz

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPS) |

|---|---|---|

| Principle | Peptide is anchored to an insoluble resin support during synthesis. researchgate.net | Peptide is synthesized freely in a solvent. nih.gov |

| Purification | Purification is done once at the end, after cleavage from the resin. silantes.com | Intermediate products are purified after each coupling step. nih.gov |

| Efficiency | High efficiency and speed, suitable for automation. nih.govcas.cz | More time-consuming and labor-intensive. researchgate.net |

| Scalability | Well-suited for laboratory-scale and high-throughput synthesis. nih.gov | Can be more readily scaled up for industrial production of short peptides. nih.gov |

| Reagent Use | Requires excess reagents to drive reactions to completion. researchgate.net | Uses near-stoichiometric amounts of reagents. |

N-acetylation: Specific Chemical Modification and its Design Rationale

N-acetylation is a targeted chemical modification where an acetyl group (CH₃CO) is attached to the free amino group at the N-terminus of a peptide. In the case of Vasopressin, N-acetyl-arg(8)-, this modification occurs on the arginine residue. This seemingly simple structural change is a deliberate design strategy to modulate the peptide's biological and pharmacological properties. acs.orgnih.gov

The primary rationale for N-acetylation is to enhance the peptide's stability. ulster.ac.ukresearchgate.netresearchgate.net Unmodified peptides are often susceptible to rapid degradation in biological systems by exopeptidases, particularly aminopeptidases, which cleave amino acids from the N-terminus. tandfonline.comresearchgate.net By capping the N-terminus with an acetyl group, the peptide is protected from this enzymatic breakdown, which can lead to a longer biological half-life. researchgate.netresearchgate.net

| Parameter | Effect of N-acetylation | Underlying Rationale |

|---|---|---|

| Enzymatic Stability | Increased. researchgate.net | Blocks degradation by N-terminal exopeptidases (aminopeptidases). tandfonline.comresearchgate.net |

| Biological Half-life | Potentially extended. ulster.ac.uk | Reduced rate of metabolic clearance. researchgate.net |

| Receptor Binding | Altered affinity and/or selectivity. acs.orgmdpi.com | Neutralizes N-terminal charge, affecting electrostatic interactions and peptide conformation. nih.gov |

| Biological Activity | Can be significantly modified (e.g., agonist to antagonist). nih.gov | Changes in receptor interaction dynamics lead to different downstream signaling. acs.org |

Isotopic Labeling Strategies for Vasopressin, N-acetyl-arg(8)- in Research Applications

Isotopic labeling is a powerful technique where one or more atoms within a molecule are replaced by their isotope. This is invaluable for studying the properties and functions of peptides like Vasopressin, N-acetyl-arg(8)- without significantly altering their chemical behavior. Both stable isotopes and radioisotopes are used for different research applications. researchgate.net

Stable Isotope Labeling involves incorporating non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). These labeled peptides are synthesized by using commercially available isotope-labeled amino acids during SPPS. silantes.com The primary applications for stable isotope-labeled vasopressin analogs are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: NMR is used to determine the three-dimensional structure and dynamics of peptides in solution. mdpi.com Isotopic labeling, such as with ¹³C and ¹⁵N, helps to simplify complex spectra and allows for more detailed structural analysis of peptide conformation and interaction with receptors. sci-hub.seacs.org Deuterium labeling can also be used to simplify ¹H NMR spectra. mdpi.com

Mass Spectrometry: In quantitative proteomics and metabolic studies, stable isotope-labeled peptides serve as ideal internal standards. proteogenix.science By adding a known quantity of a labeled analog (e.g., Vasopressin-d9) to a biological sample, the exact amount of the unlabeled endogenous or therapeutic peptide can be accurately measured through the mass difference. This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs. nih.gov

Radioisotopic Labeling involves incorporating radioactive isotopes like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). These labels are used when high detection sensitivity is required.

Receptor Binding Assays: Radiolabeled vasopressin analogs are essential tools for characterizing receptor binding properties. By measuring the displacement of a radiolabeled ligand from its receptor by an unlabeled analog like Vasopressin, N-acetyl-arg(8)-, researchers can determine binding affinities (Ki) and receptor densities (Bmax).

Metabolic Studies: Radiolabeling provides a highly sensitive method to trace the metabolic fate of a peptide in vitro and in vivo. researchgate.net

| Isotope | Type | Primary Research Application | Technique | Information Gained |

|---|---|---|---|---|

| ²H (Deuterium), ¹³C, ¹⁵N | Stable | Structural Analysis | NMR Spectroscopy sci-hub.se | 3D structure, conformation, dynamics. acs.org |

| ²H, ¹³C, ¹⁵N | Stable | Quantitative Analysis | Mass Spectrometry (MS) | Accurate quantification for pharmacokinetics (ADME). nih.gov |

| ³H (Tritium), ¹²⁵I (Iodine-125) | Radioactive | Receptor Studies | Radioligand Binding Assays | Receptor affinity (Ki) and density (Bmax). |

| ¹⁴C (Carbon-14) | Radioactive | Metabolic Tracking | Scintillation Counting / Autoradiography | Metabolic pathways and distribution in tissues. researchgate.net |

Pharmacological Profile and Receptor Interactions of Vasopressin, N Acetyl Arg 8

Vasopressin Receptor Subtype Classification (V1a, V1b/V3, V2) Relevant to Analog Studies

The physiological effects of arginine vasopressin (AVP) and its analogs are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2. wikipedia.orgphysiology.orgconicet.gov.aroup.comnih.gov These subtypes are differentiated by their tissue localization, signaling mechanisms, and physiological functions. wikipedia.org

V1a Receptors (V1aR): The V1a receptor is widely distributed, found primarily in vascular smooth muscle cells, platelets, hepatocytes, and the myometrium. wikipedia.orgmedchemexpress.comnih.gov It is also present in the brain, liver, and renal medulla. wikipedia.orgnih.gov Activation of V1aR typically leads to physiological responses such as vasoconstriction, platelet aggregation, hepatic glycogenolysis, and uterine contraction. medchemexpress.comnih.gov The signaling pathway for V1aR involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC). medchemexpress.comdroracle.ai This activation results in the hydrolysis of phosphatidylinositol bisphosphate, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and a subsequent mobilization of intracellular calcium. medchemexpress.com

V1b/V3 Receptors (V1bR or V3R): The V1b receptor is most prominently expressed in the anterior pituitary gland. physiology.orgmedchemexpress.comnih.gov Its primary role is the regulation of adrenocorticotropic hormone (ACTH) secretion from corticotrophs. nih.govdroracle.ai Similar to the V1a subtype, the V1bR signals through the Gαq/PLC pathway, increasing intracellular calcium levels to elicit its effects. medchemexpress.comdroracle.ai

V2 Receptors (V2R): The V2 receptor is predominantly located on the basolateral membrane of the principal cells in the kidney's collecting ducts and connecting tubules. wikipedia.orgnih.govnih.govmdpi.com Its main function is to mediate the antidiuretic effect of vasopressin by promoting water reabsorption. nih.govnih.govmdpi.com V2 receptors are also found in the vascular endothelium, where they are involved in the release of von Willebrand factor and Factor VIII. nih.gov Unlike the V1 subtypes, the V2R couples to the Gs protein, which activates adenylyl cyclase. medchemexpress.comnih.gov This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. nih.govmdpi.com

Table 1: Summary of Vasopressin Receptor Subtypes

| Receptor Subtype | Common Locations | Primary Signaling Pathway | Key Physiological Functions |

|---|---|---|---|

| V1a | Vascular smooth muscle, platelets, liver, brain, uterus wikipedia.orgmedchemexpress.comnih.govnih.gov | Gαq → Phospholipase C → ↑ Intracellular Ca²⁺ medchemexpress.comdroracle.ai | Vasoconstriction, platelet aggregation, glycogenolysis, uterine contraction medchemexpress.comnih.gov |

| V1b (V3) | Anterior pituitary gland physiology.orgmedchemexpress.comnih.gov | Gαq → Phospholipase C → ↑ Intracellular Ca²⁺ medchemexpress.comdroracle.ai | Regulation of ACTH secretion nih.govdroracle.ai |

| V2 | Kidney collecting duct, vascular endothelium wikipedia.orgnih.gov | Gs → Adenylyl Cyclase → ↑ cAMP medchemexpress.comnih.govdroracle.ai | Antidiuresis (water reabsorption), release of coagulation factors nih.gov |

Ligand Binding Affinities and Selectivity of Vasopressin, N-acetyl-arg(8)- for Receptor Subtypes

Detailed quantitative binding affinity data, such as Ki or Kd values, for Vasopressin, N-acetyl-arg(8)- at the V1a, V1b, and V2 receptor subtypes are not extensively documented in publicly available literature. However, functional studies provide insight into its likely receptor interaction profile.

Research on N alpha-acetyl-[Arg8]vasopressin (Ac-VP), a synonym for the compound, indicates that its behavioral effects are distinct from those of native vasopressin. nih.gov One study found that Ac-VP could antagonize the effects of a behaviorally active vasopressin metabolite, [Cyt6]VP-(5-9). nih.gov The researchers suggested that this antagonism might result from an interaction with binding sites other than the classical V1 vasopressin receptor. nih.gov This implies that Vasopressin, N-acetyl-arg(8)- may possess low affinity for the V1a receptor subtype compared to native AVP. nih.gov The lack of influence on other AVP-mediated central nervous system effects, which are known to be blocked by V1 antagonists, further supports the notion of a unique selectivity profile for this acetylated analog. nih.gov

Agonist and Antagonist Functional Characterization of Vasopressin, N-acetyl-arg(8)-

The functional profile of Vasopressin, N-acetyl-arg(8)- is complex, exhibiting both weak agonistic and notable antagonistic properties depending on the context and dosage.

Studies investigating its effects on the central nervous system found that Ac-VP has only a slight agonistic effect on passive avoidance behavior, requiring doses 100 times higher than native vasopressin to produce a similar facilitation. nih.gov More significantly, at lower doses, Ac-VP attenuated passive avoidance behavior, suggesting it interferes with an endogenous compound involved in this response. nih.gov

The compound was shown to act as a competitive antagonist against [Cyt6]VP-(5-9), a potent, putative endogenous metabolite of vasopressin in the brain. nih.gov However, Ac-VP did not significantly affect other central effects of vasopressin, such as exploratory behavior or body temperature regulation, which are readily blocked by conventional V1 receptor antagonists. nih.gov This unique functional profile suggests that Vasopressin, N-acetyl-arg(8)- may primarily function as a competitive antagonist of specific vasopressin metabolites rather than as a direct agonist or antagonist at classical vasopressin receptors. nih.gov

Molecular Determinants of Receptor-Ligand Interaction and Specificity for Vasopressin Analogs

The interaction between vasopressin analogs and their receptors is governed by specific structural features of both the ligand and the receptor. For vasopressin analogs, the amino acid sequence and specific chemical modifications are critical in determining affinity and selectivity for the V1a, V1b, and V2 receptor subtypes.

A crucial determinant for high-affinity agonist binding is the N-terminal region of the peptide. The free alpha-amino group of the Cysteine at position 1 is known to be essential for the pressor (V1a-mediated) and antidiuretic (V2-mediated) activities of vasopressin. In Vasopressin, N-acetyl-arg(8)-, this N-terminal amine is acetylated. nih.gov This modification neutralizes the positive charge and prevents the formation of key interactions with the receptor, which explains the dramatic loss of typical vasopressin activities observed in functional studies. nih.gov

Furthermore, studies on the V1a receptor have identified specific residues within the receptor itself, such as Arg46 and Glu54 in the N-terminal juxtamembrane segment, that are critical for high-affinity agonist binding but are not required for antagonist binding. oup.com This highlights the different molecular interactions involved in receptor activation versus blockade.

The amino acid at position 8 is also a well-established determinant of receptor selectivity. The presence of a basic amino acid like Arginine in AVP is important for V1a receptor interaction. mdpi.com The substitution of L-arginine with D-arginine at this position, as seen in the analog desmopressin (B549326), is a key modification that enhances selectivity for the V2 receptor and increases resistance to enzymatic degradation. conicet.gov.ar While the arginine at position 8 in Vasopressin, N-acetyl-arg(8)- is unmodified, the acetylation at the N-terminus is the dominant structural feature responsible for its distinct pharmacological profile compared to native arginine vasopressin. nih.govnih.gov

Intracellular Signaling Pathways Activated by Vasopressin, N Acetyl Arg 8

G Protein-Coupled Receptor (GPCR) Downstream Signaling Mechanisms

Vasopressin, N-acetyl-arg(8)- exerts its effects by binding to three main subtypes of GPCRs: V1a, V1b (also known as V3), and V2 receptors. drugbank.com Each receptor subtype is preferentially coupled to a specific class of heterotrimeric G proteins, initiating distinct downstream signaling cascades. drugbank.comphysiology.org

V1 Receptors (V1a and V1b): These receptors are primarily coupled to G proteins of the Gq/11 family. physiology.orgnih.gov Upon activation, the Gαq/11 subunit stimulates the enzyme Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.comnih.gov This pathway is the primary mechanism for V1 receptor-mediated effects like vasoconstriction and glycogenolysis. drugbank.comaccjournal.org

V2 Receptors: These receptors are coupled to the Gs family of G proteins. physiology.orgnih.gov Activation of the V2 receptor leads to the stimulation of adenylyl cyclase by the Gαs subunit. nih.govresearchgate.net Adenylyl cyclase then converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates the antidiuretic effects of the compound in the kidneys. drugbank.comnih.gov

In addition to these canonical pathways, vasopressin receptors can engage in G protein-independent signaling, notably through β-arrestins, which act as scaffold proteins to initiate other signaling cascades, such as the MAPK pathway. physiology.orgnih.gov

Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA) Modulation

The V2 receptor signaling axis is centrally defined by the modulation of cAMP levels and the subsequent activation of Protein Kinase A (PKA).

Following V2 receptor activation and Gs-mediated stimulation of adenylyl cyclase, intracellular cAMP concentrations rise significantly. nih.govresearchgate.net cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits. physiology.orgnih.gov These active PKA subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, leading to specific cellular responses. nih.gov In renal collecting duct cells, a primary target of PKA is the aquaporin-2 (AQP2) water channel. nih.govresearchgate.net PKA phosphorylation of AQP2 promotes its translocation from intracellular vesicles to the apical plasma membrane, dramatically increasing water reabsorption. physiology.orgnih.gov This V2R-cAMP-PKA pathway is the fundamental mechanism behind the compound's antidiuretic function. researchgate.net

Phospholipase C (PLC) and Intracellular Calcium Dynamics

Activation of V1a and V1b receptors initiates the PLC pathway, leading to profound changes in intracellular calcium (Ca2+) concentrations.

The Gq/11-mediated activation of PLC results in the production of IP3 and DAG. drugbank.comnih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which function as ligand-gated Ca2+ channels. drugbank.com This binding triggers the release of stored Ca2+ into the cytoplasm, causing a rapid and transient increase in intracellular Ca2+ levels. drugbank.comelifesciences.org

Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family. drugbank.com The elevation of intracellular calcium is a critical signaling event that, often in concert with calmodulin, influences numerous downstream enzymes and cellular processes, including smooth muscle contraction, cell proliferation, and platelet aggregation. nih.govaccjournal.org

Mitogen-Activated Protein Kinase (MAPK) Cascades

Vasopressin, N-acetyl-arg(8)- is a known activator of the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinases (ERK1/2). The mechanisms of activation differ between receptor subtypes and can be either G protein-dependent or independent.

V1a Receptor-Mediated ERK Activation: In vascular smooth muscle cells, V1a receptor activation stimulates ERK1/2 phosphorylation through a pathway dependent on PKC. drugbank.comyoutube.com Another mechanism involves the G protein-coupled receptor kinase 2 (GRK2) and a β-arrestin-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR), which then initiates the canonical Ras/Raf/MEK/ERK cascade. youtube.com

V2 Receptor-Mediated ERK Activation: The V2 receptor activates ERK1/2 primarily through a G protein-independent mechanism. physiology.orgnih.gov Upon agonist binding, the receptor is phosphorylated by GRKs, leading to the recruitment of β-arrestin. nih.gov β-arrestin then acts as a scaffold, bringing components of the MAPK cascade (c-Src, Raf, MEK, ERK) into proximity, thereby facilitating signal transmission. physiology.orgnih.gov Interestingly, the canonical V2 receptor pathway via Gs-cAMP-PKA can actually inhibit ERK1/2 activation, indicating a complex regulatory interplay. physiology.orgnih.gov In renal collecting duct cells, studies have shown that vasopressin can decrease ERK1/2 phosphorylation in a PKA-dependent manner. nih.govnih.gov

Calcium/Calmodulin-Dependent Kinase (CaMK) and Calcineurin Pathways

The increase in intracellular calcium concentration resulting from V1 receptor activation serves as a signal for calcium-dependent kinase pathways. The binding of Ca2+ to the ubiquitous sensor protein calmodulin (CaM) induces a conformational change, enabling it to bind and activate downstream targets.

Key among these targets are the Calcium/Calmodulin-Dependent Kinases (CaMKs). researchgate.net Studies have demonstrated that V1 receptor activation can lead to the phosphorylation and activation of CaMKs. researchgate.net Activated CaMKs can, in turn, phosphorylate various cellular proteins, including transcription factors. One such target is the cAMP response element-binding protein (CREB), which can be phosphorylated by CaMK, leading to changes in gene expression. researchgate.net

Furthermore, the Ca2+/calmodulin complex can activate the calcium-dependent phosphatase, calcineurin. physiology.org Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their nuclear translocation and subsequent regulation of gene expression related to cellular hypertrophy. physiology.org

AMP-activated Protein Kinase (AMPK) Dephosphorylation and Regulation

The regulation of AMP-activated Protein Kinase (AMPK), a central cellular energy sensor, by Vasopressin, N-acetyl-arg(8)- is complex and appears to be highly context- and tissue-specific.

In renal epithelial cells (MDCK-C7), stimulation with the compound has been shown to cause the dephosphorylation of AMPK at its activating residue (Threonine-172), leading to its inactivation. nih.gov This effect was found to be independent of the PKA pathway. nih.gov

Conversely, in a model of cardiac hypertrophy using H9c2 heart muscle cells, both acute and long-term exposure to the compound led to the activation of AMPK. physiology.orgnih.gov In this system, the long-term, hypertrophy-associated acceleration of glycolysis was partially dependent on AMPK activation. physiology.orgnih.gov However, the acute increase in glycolysis was found to be AMPK-independent and instead relied on Ca2+ signaling. nih.gov These findings indicate that the compound can either activate or inhibit AMPK, depending on the cellular environment and duration of exposure.

Involvement of Other Kinase Systems (e.g., SGK, PKC, ERK1/2, CK2, GRK2, IKKβ, PKD1, PI3K, PDK1, TORC2, PP2A)

Beyond the major pathways described, the signaling network of Vasopressin, N-acetyl-arg(8)- involves a diverse array of other protein kinases and phosphatases that fine-tune the cellular response.

| Kinase/Phosphatase | Role in Vasopressin, N-acetyl-arg(8)- Signaling | Receptor(s) |

| Protein Kinase C (PKC) | Activated by DAG and Ca2+ downstream of V1 receptors. Mediates multiple responses including ERK1/2 activation and smooth muscle contraction. drugbank.comunesp.br | V1a, V1b |

| G protein-coupled Receptor Kinase 2 (GRK2) | Phosphorylates agonist-occupied V1a receptors, initiating β-arrestin recruitment and mediating a pathway to ERK1/2 activation. youtube.comnih.gov | V1a |

| Phosphoinositide 3-kinase (PI3K) | V1a receptor occupancy can activate PI3K, which in turn activates the Akt/mTOR signaling pathway, promoting myogenic differentiation and cell survival. nih.govuss.cl | V1a |

| Protein Kinase D1 (PKD1) | Activated downstream of V1a receptors in a PKC-dependent manner in intestinal epithelial cells. physiology.org | V1a |

| IκB kinase β (IKKβ) | Pre-treatment with the compound can inhibit LPS-induced IKK activity, suggesting an anti-inflammatory role via the NF-κB pathway. accjournal.org | V2 |

| Serum and glucocorticoid-regulated kinase (SGK) | As a downstream effector of the PI3K/PDK1/mTORC2 pathway, SGK1 is indirectly activated by vasopressin signaling that engages PI3K. nih.govfrontiersin.org | V1a |

| PDK1 / TORC2 | These kinases are upstream activators of Akt and SGK1. Their involvement is inferred from the activation of the PI3K/Akt/mTOR pathway. nih.govfrontiersin.org | V1a |

| ERK1/2 | A key MAPK activated by both V1a and V2 receptors through distinct G protein-dependent and β-arrestin-dependent mechanisms. youtube.comnih.gov | V1a, V2 |

| CK2 / PP2A | Direct, specific roles for Casein Kinase 2 (CK2) and Protein Phosphatase 2A (PP2A) in vasopressin signaling are not well-defined in current literature, though they are known to interact with many of the broader pathways mentioned. | - |

Preclinical Investigation of Biological Activities and Underlying Mechanisms of Vasopressin, N Acetyl Arg 8

Modulation of Neurophysiological Processes:

While direct studies on Vasopressin, N-acetyl-arg(8)- are limited, research on the parent compound, Arginine Vasopressin (AVP), and its analogs provides significant insights into its potential neurophysiological effects. AVP, a neuropeptide synthesized in the hypothalamus, acts as a neurotransmitter and neuromodulator, influencing a range of complex behaviors and cognitive functions. nih.gov

Effects on Neuronal Activity and Neurotransmission

Arginine Vasopressin is known to play a role in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental process for learning and memory. nih.gov AVP can modulate the release of glutamate, a primary excitatory neurotransmitter, thereby influencing the electrical activity of neurons. nih.gov Studies have shown that AVP can excite pyramidal neurons in the hippocampus, a brain region critical for memory formation. nih.gov Furthermore, AVP can augment GABAergic transmission in CA1 neurons of the hippocampus. nih.gov The interaction between these excitatory and inhibitory effects contributes to the complex modulatory role of vasopressin in the brain. The N-acetylation of the arginine residue may alter the binding affinity and selectivity of the peptide for its receptors, potentially leading to distinct effects on neuronal activity and neurotransmission compared to the parent AVP molecule. However, specific research on Vasopressin, N-acetyl-arg(8)- is required to confirm these hypotheses.

Behavioral Modulations in Animal Models (e.g., passive avoidance behavior, exploratory behavior, anxiolytic-like effects)

Preclinical studies using animal models have demonstrated the influence of vasopressin and its analogs on various behaviors.

Passive Avoidance Behavior: This learning paradigm is used to assess memory. In these tasks, an animal learns to avoid a location where it previously received an aversive stimulus. Administration of vasopressin analogs has been shown to enhance the retention of this learned avoidance. For instance, lysine (B10760008) vasopressin was found to increase resistance to the extinction of a passive avoidance response in rats. uu.nl Studies have also investigated the effects of various vasopressin analogs, such as deamino-carbavasopressins and deamino-D-arginine-vasopressin, which were found to enhance avoidance latencies in a passive avoidance task in rats. nih.gov

Exploratory Behavior: The influence of vasopressin on exploratory behavior appears to be complex and dependent on the specific analog and experimental conditions. For example, low doses of deamino-carba-vasopressins were found to depress exploratory behavior in rats in an open-field test, while higher doses induced a sleep-like immobility. nih.gov

Anxiolytic-like Effects: The role of vasopressin in anxiety is multifaceted. Some studies suggest that vasopressin can contribute to anxiety-related behaviors. nih.gov Conversely, research on vasopressin-deficient Brattleboro rats has shown that female rats without vasopressin exhibited diminished anxiety-like behavior in the elevated plus maze, a common test for anxiety. nih.gov Furthermore, both Arginine Vasopressin and Oxytocin (B344502) have been shown to produce a post-task anxiolytic effect by reducing state anxiety in human studies. biorxiv.org

| Compound/Analog | Animal Model | Behavioral Test | Observed Effect |

|---|---|---|---|

| Lysine Vasopressin | Rats | Passive Avoidance | Increased resistance to extinction of avoidance response uu.nl |

| Deamino-carba-vasopressins | Rats | Passive Avoidance | Enhanced avoidance latencies nih.gov |

| Deamino-D-arginine-vasopressin | Rats | Passive Avoidance | Enhanced avoidance latencies nih.gov |

| Deamino-carba-vasopressins | Rats | Open Field | Depressed exploratory behavior at low doses nih.gov |

| Vasopressin (deficient) | Female Brattleboro Rats | Elevated Plus Maze | Diminished anxiety-like behavior nih.gov |

| Arginine Vasopressin | Humans | State-Trait Anxiety Inventory | Reduced post-task state anxiety biorxiv.org |

Research into Roles in Social Behavior and Memory Formation

Vasopressin is well-established as a key regulator of social behaviors and memory processes, particularly social recognition and memory consolidation.

Social Behavior: Arginine Vasopressin plays a significant role in social recognition, the ability to recognize and remember familiar individuals. Studies have shown that neuropeptides related to [Arg8]vasopressin facilitate social recognition in rats. nih.gov For example, treatment with desglycinamide[Arg8]vasopressin (DGAVP) extended the time that adult rats could recognize a juvenile rat. nih.govnih.gov This effect is thought to be based on olfactory cues. nih.gov The vasopressin 1a receptor has been identified as crucial for normal social recognition. frontiersin.org

Memory Formation: The role of vasopressin in memory has been extensively studied. The vasopressin analogue 1-desamino-8-D-arginine vasopressin (DDAVP) has been shown to improve short-term memory in healthy male volunteers. nih.gov Research suggests that vasopressin is involved in the initial processes of memory consolidation and learning. nih.govuu.nl The hippocampus is a key brain region for the memory-enhancing effects of vasopressin. nih.govmdpi.com The effects of vasopressin on memory consolidation can be influenced by the timing of its administration relative to the learning task. mdpi.com

| Compound/Analog | Animal/Subject | Behavioral Paradigm | Key Finding |

|---|---|---|---|

| desglycinamide[Arg8]vasopressin (DGAVP) | Rats | Social Recognition | Facilitated social recognition, extending memory from 30 minutes to 24 hours nih.govnih.gov |

| [pGlu4,Cyt6]AVP-(4-8) | Rats | Social Recognition | More potent than DGAVP in facilitating social recognition nih.gov |

| 1-desamino-8-D-arginine vasopressin (DDAVP) | Human Males | Short-term Recall | Improved short-term memory and reduced alcohol-induced amnesia nih.gov |

| Arginine(8)-vasopressin (AVP) | Mice | Hebb-Williams Maze | Facilitated spatial memory consolidation nih.gov |

Central Pain Perception Mechanisms

Emerging evidence suggests a role for Arginine Vasopressin in the central modulation of pain. nih.gov AVP has been shown to have analgesic effects. nih.gov Intranasal delivery of AVP in mice with spared nerve injury, a model of neuropathic pain, inhibited mechanical, thermal, and spontaneous pain sensitivity. nih.gov The analgesic effects of AVP are thought to be mediated by the inhibition of neuronal activity in specific brain regions involved in pain processing, such as the anterior cingulate cortex. nih.gov In vivo electrophysiological recordings have shown that AVP application can reduce the firing rate of pyramidal cells and inhibit theta oscillations in the anterior cingulate cortex of mice with neuropathic pain. nih.gov The central vasopressin receptors, V1 and V2, appear to be involved in these analgesic effects. nih.gov

Cellular and Tissue-Specific Effects:

Regulation of Cell Proliferation and Growth Factor Secretion

Arginine Vasopressin has been shown to act as a mitogen, stimulating cell proliferation in certain cell types. In mesangial cells, which are specialized cells in the kidney, AVP treatment decreased the transit time through the cell cycle, indicating an increase in proliferation. nih.gov This proliferative effect of AVP is mediated through the activation of the epidermal growth factor receptor (EGF-R). nih.gov AVP treatment leads to the transactivation of the EGF-R, which in turn activates downstream signaling pathways, including the Ras mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways, both of which are crucial for cell growth and proliferation. nih.gov

Ion Channel and Transporter Regulation in Cellular Systems (e.g., ENaC, CFTR, AQP2, NKCC2, H+-ATPase)

Preclinical studies have elucidated the significant role of vasopressin in modulating the activity of various ion channels and transporters, which is crucial for maintaining cellular homeostasis.

ENaC (Epithelial Sodium Channel): In the renal collecting ducts, the amiloride-sensitive epithelial sodium channel (ENaC) is a key player in sodium reabsorption. nih.gov Preclinical evidence indicates that Arginine Vasopressin (AVP) can acutely regulate the expression of the α-subunit of ENaC (ENaCα) mRNA in the medullary thick ascending limb (MAL), though not in the collecting ducts themselves. nih.gov This suggests a potential, albeit complex, role for vasopressin in modulating sodium transport dynamics in the nephron. nih.gov Furthermore, ENaC has been identified in vasopressin-producing neurons within the hypothalamus, implying a potential feedback loop in the regulation of blood pressure. nih.gov

CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): AVP has been shown to regulate the expression of the CFTR chloride channel. In-vitro studies using Madin-Darby canine kidney (MDCK) cells demonstrated that AVP treatment increased CFTR mRNA expression. nih.gov This effect was not observed with changes in medium tonicity alone, indicating a specific hormonal regulation. nih.gov Further research in mouse cortical collecting duct cells confirmed that AVP increases both CFTR protein and mRNA levels, leading to enhanced chloride ion transport. nih.gov

AQP2 (Aquaporin-2): The regulation of the water channel AQP2 is a cornerstone of vasopressin's antidiuretic effect. AVP controls water permeability in the renal collecting duct by regulating the trafficking of AQP2 to the apical plasma membrane and by influencing the total amount of AQP2 protein within the cells. nih.gov This process involves the binding of AVP to the V2 receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent protein kinase A (PKA)-mediated phosphorylation of AQP2. nih.govnih.gov This phosphorylation promotes the translocation of AQP2-containing vesicles to the cell surface, thereby increasing water reabsorption. nih.govnih.gov

NKCC2 (Na-K-2Cl Cotransporter): Vasopressin stimulates the activity of the NKCC2 cotransporter in the thick ascending limb of the nephron. wikipedia.org This activation is mediated through V2 receptors and contributes to NaCl reabsorption, which is essential for urine concentration. nih.gov AVP signaling pathways lead to the phosphorylation of NKCC2, which increases its activity and trafficking to the apical membrane. wikipedia.orgfrontiersin.org

H+-ATPase (Proton-ATPase): Evidence suggests an indirect role for vasopressin in the regulation of H+-ATPase. In cultured rat renal papillary collecting tubule cells, the inhibition of H+-ATPase with N-ethylmaleimide (NEM) was found to reduce the cellular response to AVP, including cAMP production and mobilization of intracellular calcium. nih.gov This indicates that H+-ATPase activity is involved in mediating the cellular actions of AVP in these specific renal cells. nih.gov

| Ion Channel/Transporter | Tissue/Cell Type | Effect of Vasopressin, N-acetyl-arg(8)- (inferred from AVP studies) | Underlying Mechanism |

| ENaC | Medullary Thick Ascending Limb | Increased mRNA expression of α-subunit | Acute transcriptional regulation |

| CFTR | Kidney Cortex and Medulla, MDCK cells | Increased mRNA and protein expression, enhanced Cl- transport | Hormonal regulation of gene expression |

| AQP2 | Renal Collecting Duct | Increased trafficking to apical membrane, increased protein abundance | V2R-cAMP-PKA pathway, phosphorylation of AQP2 |

| NKCC2 | Thick Ascending Limb | Increased activity and membrane trafficking | V2R-mediated phosphorylation |

| H+-ATPase | Renal Papillary Collecting Tubule Cells | Participates in the cellular action of AVP | Maintenance of intracellular pH required for AVP signaling |

Myogenic Differentiation Pathways

Preclinical investigations have revealed a role for vasopressin in promoting the differentiation of skeletal muscle cells. In cultured L6 and L5 myogenic cell lines, as well as in mouse primary satellite cells, Arginine Vasopressin (AVP) has been shown to induce myogenesis. nih.govnih.gov

The addition of AVP to myoblast cultures leads to the formation of larger myotubes and a significant increase in the percentage of cell fusion. nih.gov This morphological differentiation is accompanied by an increased expression of muscle-specific proteins like myosin. nih.gov

The underlying mechanism involves the transcriptional activation of key myogenic regulatory factors. AVP treatment rapidly induces the expression of Myf-5, myogenin, and myocyte enhancer factor 2 (MEF2) mRNAs. nih.govnih.gov Specifically, AVP activates a calcium/calmodulin kinase signaling pathway, which leads to the transcriptional activation of MEF2, a critical factor in myogenesis. nih.gov The effect on myogenic differentiation is mediated through V1 receptors. nih.gov

| Cell Line | Effect of Vasopressin, N-acetyl-arg(8)- (inferred from AVP studies) | Key Molecular Events |

| L6 and L5 Myoblasts | Promotes myogenic differentiation, formation of larger myotubes | Upregulation of Myf-5, myogenin, and MEF2 mRNA |

| Mouse Primary Satellite Cells | Induces myogenesis | Activation of calcium/calmodulin kinase signaling pathway |

Inflammatory and Oxidative Stress Response Mechanisms

Vasopressin has demonstrated immunomodulatory effects in preclinical models, suggesting a role in the inflammatory response. Studies have shown that Arginine Vasopressin (AVP) can exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced IκBα/Nuclear Factor-κB (NF-κB) signaling pathway in macrophages. accjournal.org This leads to a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. accjournal.org

Cardiovascular and Renal Homeostasis Research

Vasopressin, N-acetyl-arg(8)- is fundamentally involved in the regulation of cardiovascular and renal systems, primarily through its effects on vascular tone and renal transport mechanisms.

A primary function of vasopressin is the regulation of vascular tone, leading to vasoconstriction and an increase in arterial blood pressure. wikipedia.orgcvphysiology.com This action is mediated by the binding of Arginine Vasopressin (AVP) to V1a receptors on vascular smooth muscle cells. cvphysiology.com The activation of V1a receptors triggers the IP3 signal transduction pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. cvphysiology.com While normal physiological concentrations of AVP are typically below its vasoactive range, its release is significantly increased in situations like severe hypovolemic shock, where it contributes to the compensatory increase in systemic vascular resistance. cvphysiology.com In patients with congestive heart failure, elevated basal levels of AVP contribute to increased vascular smooth muscle tone. nih.gov

In the kidney, vasopressin is the key hormone regulating water and urea (B33335) transport, which is essential for the production of concentrated urine. nih.gov As detailed in section 5.2.2, AVP, through its action on V2 receptors in the collecting duct, promotes the insertion of AQP2 water channels into the apical membrane, thereby increasing water reabsorption. nih.govnih.gov

Furthermore, vasopressin rapidly increases urea permeability in the terminal inner medullary collecting duct (IMCD). nih.gov This is achieved through the phosphorylation and apical plasma membrane accumulation of the urea transporter A1 (UT-A1). nih.govnih.gov The signaling cascade involves both protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). nih.gov This regulated transport of urea is critical for generating the osmotic gradient necessary for maximal urine concentration. researchgate.net

| Renal Segment | Transporter/Channel | Effect of Vasopressin, N-acetyl-arg(8)- (inferred from AVP studies) |

| Collecting Duct | AQP2 | Increased water permeability |

| Inner Medullary Collecting Duct | UT-A1 | Increased urea permeability |

| Thick Ascending Limb | NKCC2 | Increased NaCl reabsorption |

Metabolic Interconnections and Regulation

Preclinical research has established that vasopressin is involved in the regulation of metabolism, particularly glucose homeostasis. Arginine Vasopressin (AVP) can elevate blood glucose levels by promoting glycogenolysis and gluconeogenesis in hepatocytes. mdpi.com This effect is mediated through the activation of V1a receptors in the liver. mdpi.com

AVP also has indirect metabolic effects through its interactions with other hormones. It can stimulate the release of insulin (B600854) and glucagon-like peptide-1 (GLP-1) from pancreatic islets via V1b receptors. mdpi.com There is evidence of a complex interplay between vasopressin and insulin, with insulin potentially modulating AVP secretion. mdpi.com Studies have also implicated AVP as a physiological systemic regulator of glucagon (B607659) secretion, a mechanism that may be impaired in type 1 diabetes. elifesciences.org The role of AVP in energy balance and feeding behavior is an active area of investigation. bris.ac.ukpharmain.com

Glucose and Lipid Metabolism Modulation

N-acetylation of Arginine Vasopressin analogues has been explored as a strategy to enhance enzymatic stability, allowing for more robust investigation of their metabolic effects. Preclinical studies using a stable, N-terminally acetylated AVP analogue, Ac3IV, in high-fat-fed mice have revealed significant modulatory effects on both glucose and lipid metabolism.

After a 22-day treatment period, this analogue demonstrated notable improvements in glycemic control. Key findings include:

Reduced Circulating Glucose: The compound effectively lowered blood glucose levels.

Enhanced Glucose Tolerance: Treated mice showed substantially improved glucose tolerance in response to both intraperitoneal and oral glucose challenges. ulster.ac.uk

Improved Lipid Profile: The analogue positively altered lipid profiles by decreasing total cholesterol, LDL-cholesterol, and triglyceride concentrations, while increasing HDL-cholesterol. ulster.ac.uk

These effects are understood through the broader actions of vasopressin on its receptors in metabolically active tissues. Native AVP is known to influence glucose homeostasis by acting on V1a receptors in the liver to stimulate glycogenolysis and gluconeogenesis, which increases glucose release. nih.govresearchgate.netnih.gov Concurrently, it acts on V1b receptors in the pancreas. nih.govresearchgate.net AVP's role in lipid metabolism is complex, with evidence suggesting V1a receptor stimulation promotes lipolytic action, while V1b receptor activity leads to anti-lipolytic effects. nih.gov The beneficial outcomes observed with the N-acetylated analogue suggest a favorable balance of these receptor interactions for metabolic regulation.

Table 1: Effects of an N-acetylated AVP Analogue (Ac3IV) on Metabolic Parameters in High-Fat-Fed Mice

| Parameter | Outcome | Reference |

|---|---|---|

| Circulating Glucose | Decreased | ulster.ac.uk |

| Glucose Tolerance | Substantially Improved | ulster.ac.uk |

| Total Cholesterol | Decreased | ulster.ac.uk |

| HDL-Cholesterol | Increased | ulster.ac.uk |

| LDL-Cholesterol | Decreased | ulster.ac.uk |

| Triglycerides | Decreased | ulster.ac.uk |

Interactions with Insulin Signaling Pathways

The metabolic benefits of N-acetyl-arg(8)-vasopressin are closely linked to its interactions with insulin signaling. The preclinical investigation of the N-acetylated AVP analogue Ac3IV revealed a significant enhancement of insulin sensitivity. ulster.ac.uk This was accompanied by an improvement in glucose-stimulated insulin secretion. ulster.ac.uk

The underlying mechanisms involve the direct and indirect actions of vasopressin on the pancreas and other tissues. Native AVP stimulates the release of insulin and glucagon-like peptide-1 (GLP-1) from the pancreas via V1b receptors. nih.gov It has been shown to amplify glucose-induced insulin release from pancreatic islets. nih.gov This insulinotropic effect may be mediated by a paracrine pathway where AVP stimulates glucagon from α-cells, which in turn activates GLP-1 receptors on β-cells to enhance insulin secretion. nih.gov

Table 2: Observed Interactions with Insulin and Related Pathways

| Compound/System | Finding | Mechanism | Reference |

|---|---|---|---|

| N-acetylated AVP Analogue (Ac3IV) | Enhanced insulin sensitivity | Not fully elucidated | ulster.ac.uk |

| N-acetylated AVP Analogue (Ac3IV) | Improved glucose-stimulated insulin secretion | Not fully elucidated | ulster.ac.uk |

| Arginine Vasopressin (AVP) | Promotes insulin and GLP-1 release | Stimulation of V1b receptors in pancreatic islets | nih.gov |

| Arginine Vasopressin (AVP) | Modulates insulin sensitivity in adipocytes | Via V1a receptor signaling and AKT phosphorylation | nih.gov |

Cross-talk with Other Endogenous Peptidergic Systems (e.g., Oxytocin, Renin-Angiotensin System, Salusin-β)

The biological activity of N-acetyl-arg(8)-vasopressin is also defined by its interactions with other neuropeptide systems.

Renin-Angiotensin System (RAS): The vasopressin and renin-angiotensin systems are deeply interconnected, often activated by the same stimuli, and they cooperate to regulate blood pressure and fluid homeostasis. researchgate.net AVP can inhibit the release of renin from the kidneys. nih.gov Conversely, angiotensin II can stimulate the release of AVP from the brain. nih.govunesp.br This bidirectional relationship involves multiple synergistic and antagonistic actions. researchgate.net For instance, vasopressin can regulate the RAS via V1a receptors located in the macula densa cells of the kidney. nih.gov While specific studies on the interaction of N-acetylated AVP with the RAS are not available, the fundamental relationship of the parent compound is a critical aspect of its physiological context.

Salusin-β: Preclinical evidence points to a significant interplay between vasopressin and the salusin peptide family. Immunohistochemical studies in rats have demonstrated that salusin-like immunoreactivity and vasopressin coexist within the same neurons of the hypothalamus, specifically in the supraoptic and paraventricular nuclei. nih.gov This anatomical colocalization suggests a functional relationship. Further studies have shown that in hypertensive rats, salusin-β administered into the paraventricular nucleus increases blood pressure, sympathetic outflow, and plasma AVP levels. nih.gov The effects of salusin-β were abolished by a vasopressin V1 receptor antagonist, indicating that salusin-β exerts some of its central cardiovascular effects by modulating the vasopressin system. nih.gov Salusin-β itself is also implicated in metabolic regulation, with associations reported for hyperglycemia and lipid disorders. researchgate.netumw.edu.plumw.edu.pl

Biotransformation and Metabolic Fate of Vasopressin, N Acetyl Arg 8

Endogenous Occurrence and Homeostatic Regulation of Related Peptides

While arginine vasopressin (AVP) is a well-characterized neuropeptide synthesized in the hypothalamus, the existence of post-translationally modified versions, such as N-acetylated forms, has also been identified. Research has confirmed the presence of N-acetyl-vasopressin as an endogenously occurring peptide in the rat neurointermediate pituitary and various brain regions. However, the extent of this acetylation appears to be less than that of the related neuropeptide, oxytocin (B344502).

The homeostatic regulation of the parent peptide, arginine vasopressin, is intricately controlled to maintain fluid and electrolyte balance, as well as vascular tone. The synthesis and release of AVP from the hypothalamus are primarily governed by plasma osmolality and blood volume. oup.comcvphysiology.com Osmoreceptors in the hypothalamus detect changes in plasma solute concentration, while baroreceptors in the cardiovascular system sense alterations in blood pressure and volume, signaling for the release or inhibition of AVP secretion. oup.comcvphysiology.com While the regulatory mechanisms for AVP are well-documented, the specific control and physiological significance of its N-acetylation are still areas requiring further investigation. It is plausible that this modification could influence the peptide's stability, receptor interaction, or clearance, thereby adding another layer to the homeostatic control of vasopressin-related signaling.

Table 1: Factors Regulating the Release of Arginine Vasopressin (AVP)

| Stimulatory Factors | Inhibitory Factors |

| Increased plasma osmolality | Decreased plasma osmolality |

| Decreased blood volume | Increased blood volume |

| Decreased blood pressure | Increased blood pressure |

| Angiotensin II | Atrial Natriuretic Peptide (ANP) |

| Stress | Alcohol |

| Nausea and vomiting |

This table summarizes the primary physiological regulators of the unmodified arginine vasopressin peptide.

Enzymatic Degradation by Peptidases (e.g., Prolyl Oligopeptidase Substrate Research Context)

The biological activity of neuropeptides is terminated through enzymatic degradation by peptidases. Arginine vasopressin is a known substrate for several peptidases, with prolyl oligopeptidase (POP), also known as prolyl endopeptidase, playing a significant role in its metabolism. nih.gov POP specifically cleaves the peptide bond on the C-terminal side of proline residues, and in the case of AVP, it targets the Pro-Arg bond at positions 7 and 8. frontiersin.orgsemanticscholar.org

The introduction of an N-acetyl group to the arginine at position 8 in "Vasopressin, N-acetyl-arg(8)-" raises questions about its susceptibility to enzymatic degradation. N-terminal acetylation is a common post-translational modification that can significantly impact a peptide's stability. nih.gov In many instances, this modification can protect peptides from degradation by aminopeptidases, which cleave amino acids from the N-terminus. nih.gov

Research into the substrate specificity of prolyl oligopeptidase has shown its involvement in the generation of other N-acetylated peptides, such as N-acetyl-Pro-Gly-Pro from collagen and N-acetyl-Ser-Asp-Lys-Pro from thymosin β4. tandfonline.comtandfonline.com This indicates that the enzyme can interact with and process peptides that are N-terminally acetylated. However, specific studies on the direct degradation of N-acetyl-arg(8)-vasopressin by prolyl oligopeptidase are not extensively documented in the available literature. It is hypothesized that the N-acetylation of the arginine residue might alter the binding affinity and cleavage efficiency of POP. Further research is necessary to fully elucidate the enzymatic processing of this specific vasopressin analogue and to determine if N-acetylation serves to prolong its half-life by rendering it more resistant to peptidase activity.

Table 2: Prolyl Oligopeptidase (POP) and its Interaction with Vasopressin-Related Peptides

| Enzyme | Substrate | Cleavage Site | Effect of N-acetylation on Degradation |

| Prolyl Oligopeptidase (POP) | Arginine Vasopressin (AVP) | Pro(7)-Arg(8) | Data not available |

| Prolyl Oligopeptidase (POP) | General N-acetylated peptides | Not applicable | Can be involved in their generation |

This table highlights the known interaction of Prolyl Oligopeptidase with Arginine Vasopressin and the current gap in knowledge regarding its specific action on N-acetyl-arg(8)-vasopressin.

Analytical Methodologies for Characterization and Quantification of Vasopressin, N Acetyl Arg 8

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography for Purity Assessment and Analysis)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of peptides like Vasopressin, N-acetyl-arg(8)-. Specifically, reverse-phase HPLC (RP-HPLC) is widely utilized for its ability to separate closely related peptide impurities from the main compound.

In the context of vasopressin and its analogs, N-acetylation at the N-terminus introduces a hydrophobic acetyl group, which typically leads to an increased retention time on a reverse-phase column compared to the non-acetylated parent peptide nih.gov. This is because the substitution of a positive charge with a more hydrophobic group enhances the interaction with the non-polar stationary phase nih.gov.

One study on the impurity profile of arginine vasopressin (AVP) identified N-acetyl-AVP as an end-chain reaction product using liquid chromatography/high-resolution mass spectrometry (LC/HRMS) nih.gov. While the study confirmed the presence of the N-acetylated form, specific retention times were not provided.

A general approach for the analysis of vasopressin analogs involves using a C18 column with a mobile phase consisting of a water-acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is typically performed using UV absorbance at 220 nm google.com.

Table 1: Illustrative RP-HPLC Parameters for Vasopressin Analog Analysis

| Parameter | Description |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | A time-based gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Elution | Vasopressin, N-acetyl-arg(8)- would be expected to have a longer retention time than unmodified Arginine Vasopressin. |

This table presents typical starting conditions for the analysis of vasopressin and its analogs. The actual retention time for Vasopressin, N-acetyl-arg(8)- would need to be determined empirically.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in determining the affinity of a ligand, such as Vasopressin, N-acetyl-arg(8)-, for its specific receptors. These assays utilize a radiolabeled form of a known ligand to quantify the binding of unlabeled ligands through competition.

For instance, the N-acetylation of [2-(O-methyl)tyrosine]arginine-vasopressin resulted in an antagonist of the vasopressor (V1) response to vasopressin nih.gov. The antagonist activity is quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Research has also identified Nα-acetyl-vasopressin as a naturally occurring substance in the rat neurointermediate pituitary and certain brain regions, suggesting that this modification is a physiological process that may regulate the bioactivity of vasopressin nih.gov.

Table 2: Pharmacological Data for an N-Acetylated Vasopressin Analog

| Compound | Receptor/Assay | pA2 Value (± SEM) | Activity |

| N-Acetyl-[2-(O-methyl)tyrosine]arginine-vasopressin | Vasopressor Response | 7.18 ± 0.08 | Antagonist |

| N-Acetyl-[2-(O-methyl)tyrosine]arginine-vasopressin | Uterotonic Activity (in vitro, no Mg2+) | 7.29 ± 0.08 | Antagonist |

| N-Acetyl-[2-(O-methyl)tyrosine]arginine-vasopressin | Uterotonic Activity (in vitro, 0.5 mM Mg2+) | 6.73 ± 0.14 | Antagonist |

Data from Jones Jr., D. A., & Sawyer, W. H. (1980). J Med Chem, 23(6), 696-698. nih.gov This data is for a related N-acetylated analog and not Vasopressin, N-acetyl-arg(8)- itself.

These assays are critical for constructing a pharmacological profile of Vasopressin, N-acetyl-arg(8)-, and would be essential in determining its binding affinity (Kd or Ki) and receptor density (Bmax) at the various vasopressin receptor subtypes (V1a, V1b, and V2).

Structure Activity Relationship Sar of Vasopressin, N Acetyl Arg 8 and Its Analogs

Influence of N-terminal Acetylation on Biological Activity and Receptor Interaction

N-terminal acetylation, the addition of an acetyl group to the α-amino group of the N-terminal amino acid, is a common post-translational modification that can significantly impact the biological properties of peptides. creative-proteomics.com In the context of vasopressin and its analogs, this modification neutralizes the positive charge at the N-terminus, potentially affecting protein folding, stability, and receptor interactions. creative-proteomics.com

Nα-acetyl-vasopressin has been identified as a naturally occurring, post-translationally modified form of vasopressin in the rat neurointermediate pituitary, suggesting a physiological role for this modification. nih.gov It is believed that acetylation may serve as a mechanism to control the bioactivity of neurohypophyseal hormones. nih.gov Research into synthetic analogs supports this concept. For instance, the acetylation of the free amine group on the N-terminal cysteine in an analog of arginine vasopressin, [Cys¹(N-Ac),Tyr(OMe)²]AVP, was found to decrease its antidiuretic activity by a factor of 15,000. nih.gov This dramatic reduction in activity highlights the critical role of a free N-terminal amino group for potent interaction with the V2 receptor, which mediates antidiuresis.

Table 1: Effect of N-terminal Modification on Vasopressin Analog Activity

| Compound | N-terminal Modification | Key Finding | Reference |

|---|---|---|---|

| [Cys¹(N-Ac),Tyr(OMe)²]AVP | Acetylation | Antidiuretic activity reduced 15,000-fold compared to its non-acetylated counterpart. | nih.gov |

| Nα-acetyl-vasopressin | Acetylation | Naturally occurs in the pituitary, suggesting a physiological role in modulating bioactivity. | nih.gov |

Functional Significance of Arginine at Position 8 in Vasopressin Analogs

The amino acid residue at position 8 is a primary determinant of the pharmacological profile of vasopressin peptides, critically influencing their selectivity for vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OT) receptors. In the endogenous human hormone, arginine vasopressin (AVP), the strongly basic side chain of arginine at this position is pivotal for its characteristic high antidiuretic (V2-mediated) and vasopressor (V1a-mediated) activities. nih.govcvpharmacology.com

The substitution of L-arginine with other amino acids has been a foundational strategy in the development of vasopressin analogs with tailored therapeutic properties. A classic example is the replacement of arginine with lysine (B10760008), which results in lysine vasopressin (LVP), the form of the hormone found in pigs. nih.gov LVP exhibits a different ratio of pressor to antidiuretic activity compared to AVP. Further modifications have demonstrated that the basicity of the side chain at position 8 is crucial. For example, replacing arginine with the neutral amino acid homonorleucine results in an analog with only about 10 units/mg of antidiuretic activity, a significant drop from the approximately 250 units/mg for LVP, indicating that the amino group in the side chain is important, though not indispensable, for biological function. nih.gov

One of the most therapeutically significant modifications has been the substitution of L-arginine with its D-enantiomer, D-arginine. This change is a key feature in the synthetic analog desmopressin (B549326) (1-desamino-8-D-arginine vasopressin, dDAVP). The presence of D-arginine drastically reduces the V1a receptor-mediated vasopressor effects while preserving and even enhancing the V2 receptor-mediated antidiuretic activity. mdpi.com This dissociation of activities has made dDAVP a cornerstone therapy for central diabetes insipidus and has been explored for its V2-receptor mediated antiproliferative effects in cancer cells. mdpi.commedchemexpress.com The stereochemistry at position 8 is thus a powerful tool for tuning receptor selectivity and separating the desired antidiuretic effects from the often-undesirable pressor effects.

Table 2: Influence of Position 8 Substitution on Vasopressin Activity

| Analog | Residue at Position 8 | Primary Receptor Affinity | Key Functional Effect |

|---|---|---|---|

| Arginine Vasopressin (AVP) | L-Arginine | V1a, V2 | Potent vasopressor and antidiuretic |

| Lysine Vasopressin (LVP) | L-Lysine | V1a, V2 | Vasopressor and antidiuretic (porcine) |

| Desmopressin (dDAVP) | D-Arginine | V2 >> V1a | Strong antidiuretic, minimal vasopressor |

| [HNle⁸]AVP | L-Homonorleucine | Reduced V2 | Markedly decreased antidiuretic activity |

Contribution of Cyclical Disulfide Bridges to Peptide Conformation and Receptor Specificity

The structure of vasopressin is characterized by a cyclic hexapeptide ring formed by a disulfide bridge between the cysteine residues at positions 1 and 6. This covalent linkage is not merely a structural staple but is fundamental to the peptide's biological activity. The disulfide bond constrains the conformational flexibility of the N-terminal portion of the molecule, creating a specific three-dimensional "tocin ring" structure. This conformation is considered the minimum common requirement for the biological activity of vasopressin and oxytocin peptides. nih.gov

Reduction of the disulfide bridge, which opens the cyclic structure, results in a linear peptide that is devoid of biological activity, underscoring the absolute necessity of the ring for receptor binding and activation. nih.gov The conformation imposed by the disulfide bridge correctly orients the side chains of the amino acids within the ring (Tyr², Phe³, Gln⁴, Asn⁵), which are crucial for receptor interaction. For instance, the tyrosine at position 2 is known to be involved in the initiation of the pressor response. nih.gov

The stability and geometry of this disulfide-enclosed ring influence the peptide's affinity and selectivity for different receptor subtypes. While the ring structure is a shared feature of both vasopressin and oxytocin, the specific amino acids within the ring and in the C-terminal tail dictate the preference for V1, V2, or oxytocin receptors. Therefore, the disulfide bridge acts as a critical scaffold, presenting the pharmacophoric elements of the peptide in a spatially defined manner that is essential for high-affinity binding to its cognate receptors.

Design Principles for Novel Vasopressin Receptor Ligands

The development of novel vasopressin receptor ligands is guided by a set of principles derived from extensive structure-activity relationship studies. The primary goal is to create molecules with improved therapeutic profiles, such as enhanced receptor selectivity (e.g., V2-selective agonists or V1a-selective antagonists), greater metabolic stability, and optimized pharmacokinetic properties.

Key design strategies include:

Modification at Position 8: As discussed, altering the amino acid at this position is a powerful method to modulate V1a versus V2 receptor activity. The use of D-amino acids, such as in dDAVP, is a prime example of achieving V2 selectivity. mdpi.com

N-terminal Deamination: The removal of the N-terminal amino group (deamination) at Cysteine-1, as also seen in dDAVP, typically increases the half-life of the peptide by making it resistant to aminopeptidases and can enhance antidiuretic activity.

Substitution within the Ring: Modifying amino acids at positions 2, 3, and 4 can fine-tune receptor selectivity. For example, substitutions at position 4 have been used to design analogs with high affinity and selectivity for the V1b receptor subtype.

Modifications to the Disulfide Bridge: Replacing the disulfide bridge with more stable linkages, such as carba analogs (substituting a sulfur atom with a methylene (B1212753) group), can increase the peptide's resistance to enzymatic degradation and prolong its duration of action.

C-terminal Modifications: Altering the C-terminal tripeptide tail can also influence activity. For instance, attaching functional groups or linkers to the C-terminus has been used to create heterofunctional ligands for receptor studies.

These principles, informed by a deep understanding of the molecular basis of ligand recognition and receptor activation, provide a rational framework for the design of new vasopressin analogs. This structural knowledge serves as a template for developing next-generation therapeutics targeting the vasopressin system with greater precision and efficacy.

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Vasopressin, N-acetyl-arg(8)- | N-acetyl-L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-glycinamide (1->6)-disulfide |

| Arginine Vasopressin (AVP) | L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-glycinamide (1->6)-disulfide |

| Lysine Vasopressin (LVP) | L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysyl-glycinamide (1->6)-disulfide |

| Desmopressin (dDAVP) | 1-(3-mercaptopropanoic acid)-8-D-arginine vasopressin |

| [HNle⁸]AVP | L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-homonorleucyl-glycinamide (1->6)-disulfide |

| [Cys¹(N-Ac),Tyr(OMe)²]AVP | N-acetyl-L-cysteinyl-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-glycinamide (1->6)-disulfide |

Future Research Directions and Open Questions Regarding Vasopressin, N Acetyl Arg 8

Elucidation of Unexplored Signaling Mechanisms

The canonical signaling of Arginine Vasopressin is mediated by three distinct G-protein coupled receptors (GPCRs): V1a, V1b, and V2. nih.gov These receptors are coupled to different signaling cascades and are expressed in various tissues, accounting for AVP's diverse effects, from regulating water reabsorption in the kidneys via V2 receptors to influencing blood pressure and social behaviors through V1a and V1b receptors. nih.govelifesciences.org

A primary open question is how N-acetylation at the arginine-8 position impacts the interaction of vasopressin with these receptors. Future research must systematically characterize the binding affinity and selectivity of Vasopressin, N-acetyl-arg(8)-. Does this modification increase or decrease its affinity for one or more receptor subtypes? It is plausible that the acetylation could confer a novel receptor selectivity profile, potentially making it a more specific tool for targeting a single receptor type.

Another critical area of inquiry is the potential for biased agonism. This phenomenon occurs when a ligand binding to a GPCR preferentially activates a subset of the receptor's downstream signaling pathways. Investigations should aim to determine if Vasopressin, N-acetyl-arg(8)-, upon binding to a vasopressin receptor, initiates a different pattern of intracellular signaling compared to native AVP. For instance, it could activate G-protein signaling but fail to recruit β-arrestin, or vice-versa, leading to a distinct cellular response.

Table 1: Known Vasopressin Receptor Signaling and Potential Areas of Investigation for Vasopressin, N-acetyl-arg(8)-

| Receptor | Primary Location(s) | Known AVP Signaling Cascade | Key Research Questions for Vasopressin, N-acetyl-arg(8)- |

| V1aR | Smooth muscle, platelets, liver, brain | Gq/11 → Phospholipase C → IP3/DAG → ↑ Intracellular Ca2+ | Does acetylation alter binding affinity or promote biased agonism? |

| V1bR | Anterior pituitary, pancreas, brain | Gq/11 → Phospholipase C → IP3/DAG → ↑ Intracellular Ca2+ | Could it be a selective antagonist for V1bR, impacting glucagon (B607659) secretion? elifesciences.org |

| V2R | Kidney collecting ducts | Gs → Adenylyl Cyclase → ↑ cAMP → PKA activation | Does the modification inhibit or enhance the antidiuretic response? |

Investigation of Novel Physiological and Pathophysiological Roles

The known physiological roles of AVP are extensive, including regulation of fluid balance, blood pressure, and social behavior, as well as involvement in the stress response and metabolism. nih.gov Anomalies in AVP signaling are implicated in various conditions, such as chronic heart failure and polycystic kidney disease. nih.gov The structural modification in Vasopressin, N-acetyl-arg(8)- could translate into a unique physiological and pathophysiological profile.

Given that N-acetylation of other vasopressin analogs can confer antagonistic properties, a crucial line of inquiry is whether Vasopressin, N-acetyl-arg(8)- acts as an antagonist at vasopressin receptors. nih.gov If it is a potent and selective antagonist, it could represent a therapeutic lead for conditions characterized by excessive AVP activity. For example, a selective V2 receptor antagonist could be beneficial in hyponatremia, while a V1a antagonist could be explored for its effects on cardiovascular conditions.

Furthermore, the central effects of this analog warrant investigation. AVP in the brain modulates complex social and parental behaviors. nih.gov It is essential to determine if N-acetylation affects the molecule's ability to cross the blood-brain barrier and, if so, how it engages with central vasopressin receptors to modulate behavior. Its potential role in neuropsychiatric conditions where AVP signaling is dysregulated should be a focus of future studies. nih.gov Recent findings have also linked AVP to the regulation of glucagon, suggesting a role in glucose homeostasis. elifesciences.org Research should explore whether Vasopressin, N-acetyl-arg(8)- modulates the function of pancreatic alpha-cells and its potential implications for metabolic disorders like diabetes. elifesciences.org

Table 2: Potential Research Areas for Physiological and Pathophysiological Roles

| Physiological System | Known AVP Role | Potential Role of Vasopressin, N-acetyl-arg(8)- |

| Renal System | Antidiuresis (water retention) | Potential antagonist leading to aquaresis (water excretion). |

| Cardiovascular System | Vasoconstriction, cardiac remodeling nih.gov | Potential antagonist to lower blood pressure or prevent adverse cardiac effects. |